molecular formula C11H12N2S B1196661 Tetramisole CAS No. 5036-02-2

Tetramisole

Cat. No. B1196661
CAS RN: 5036-02-2
M. Wt: 204.29 g/mol
InChI Key: HLFSDGLLUJUHTE-UHFFFAOYSA-N
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Description

Tetramisole is an imidazothiazole that is imidazothiazole in which the double bonds at the 2-3 and 5-6 positions have been reduced to single bonds and in which one of the hydrogens at position 6 is replaced by a phenyl group . It is an anthelmintic indicated to treat hookworm infections .


Synthesis Analysis

The synthesis of Tetramisole involves a five-step method. The process starts with the heating and reaction of styrene oxide and ethanol amine to obtain an addition product. This product is then added to an organic solvent and lewis acid, and thionyl chloride is added while controlling the reaction temperature to obtain a chlorination product. Deionized water is added to the chlorination product, and NaOH solution is dropped, followed by concentrated HCl and thiourea, which are heated and refluxed. After cooling, a cyclization product is separated. This product is mixed with concentrated HCl and lewis acid, and NaOH solution is added to adjust the pH of the system, and it is heated and reacted to obtain a tetramisole product. Finally, deionized water is added to the tetramisole product, concentrated HCl is dropped, and the temperature is increased to react and obtain tetramisole hydrochloride .


Molecular Structure Analysis

The molecular formula of Tetramisole is C11H12N2S . The IUPAC name is 6-phenyl-2,3,5,6-tetrahydroimidazo [2,1-b] [1,3]thiazole .


Chemical Reactions Analysis

Tetramisole enhances the IK1 current, hyperpolarizes the resting potential (RP), and shortens the action potential duration (APD) in isolated rat cardiomyocytes . It also shows anti-arrhythmia and anticardiac remodeling effects in the coronary ligation-induced myocardial infarction model and isoproterenol (Iso) infusion-induced cardiac remodeling model .


Physical And Chemical Properties Analysis

The molecular weight of Tetramisole is 204.29 g/mol . The InChI is InChI=1S/C11H12N2S/c1-2-4-9 (5-3-1)10-8-13-6-7-14-11 (13)12-10/h1-5,10H,6-8H2 .

Scientific Research Applications

  • Biochemical Mechanism of Action : Tetramisole inhibits “fumarate reductase” activity in nematodes, affecting energy metabolism by altering levels of succinate, NAD, ATP, and other compounds, but does not significantly affect other organisms at similar concentrations (van den Bossche & Janssen, 1969).

  • Effects on Animal Growth and Health : Studies have shown that tetramisole can impact the growth rate and feed efficiency of animals, such as chickens, and is effective against various species of roundworms (Marsboom & Thienpont, 1967).

  • Immunostimulatory Activity : Tetramisole and its isomer levamisole have been found to enhance immune responses in both tumorous and non-tumorous experimental animals, including increasing anti-leukemia resistance and reducing lung metastases in certain cancer models (Spreafico et al., 1975).

  • Enantioselective Catalysis : Tetramisole has been identified as a competent enantioselective acylation catalyst, particularly its benzannellated analogue, benzotetramisole (Birman & Li, 2006).

  • Pharmacokinetics in Veterinary Use : As an anthelmintic, tetramisole's pharmacokinetics have been studied in animals like goats and pigs, highlighting its effectiveness and the importance of understanding its distribution and excretion for optimal use (Nielsen & Rasmussen, 1983).

  • Comparative Efficacy in Ascariasis Treatment : When compared with other anthelmintics like piperazine, tetramisole showed higher efficacy in treating ascariasis in children, with fewer side effects (Seftel & Heinz, 1968).

  • Chemotactic Response Enhancement : Tetramisole has been observed to enhance the chemotactic response of monocytes, indicating a potential mechanism for its immunomodulatory effects (Pike & Snyderman, 1976).

  • Side Effects and Contraindications : While generally effective, tetramisole can cause side effects such as skin rashes and may have contraindications in certain conditions like Sjögren's syndrome (Pasricha & Nayyar, 1971; Bálint et al., 1977).

Safety And Hazards

Tetramisole should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFSDGLLUJUHTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(CN21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20860143
Record name Imidazo[2,1-b]thiazole, 2,3,5,6-tetrahydro-6-phenyl-
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Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetramisole

CAS RN

5036-02-2
Record name (±)-Tetramisole
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Record name Tetramisole [INN:BAN]
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Record name Tetramisole
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Record name Imidazo[2,1-b]thiazole, 2,3,5,6-tetrahydro-6-phenyl-
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Record name Imidazo[2,1-b]thiazole, 2,3,5,6-tetrahydro-6-phenyl-
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Record name Tetramisole
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Record name TETRAMISOLE
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Synthesis routes and methods I

Procedure details

A suspension of 31.73 g of L-N-[(4-methoxyphenyl)sulfonyl]-glutamic acid (0.1 mol) in 400 ml of 2-propanol and 20 ml of water was stirred and heated till all solid entered solution. Then there were added 20.43 g of tetramisole. The whole was stirred and heated till an homogeneous solution was obtained. The solution was further stirred for 4 hours while the temperature was allowed to reach room temperature. The precipitate was filtered off, washed with 100 ml of 2-propanol and 5 ml of water and dried under vacuo at 50° C., yielding 26.17 g levamisole.L-N-[(4-methoxyphenyl)sulfonyl]glutamic acid (salt) (yield 100.3%) αD20 =-62.8° (c5. 1N HCl); mp. 127.4°-129.1° C.
[Compound]
Name
L-N-[(4-methoxyphenyl)sulfonyl]-glutamic acid
Quantity
31.73 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20.43 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 31.73 g of L-N-[(4-methoxyphenyl)sulfonyl-glutamic acid (0.1 mol) in 400 ml of 2-propanone and 20 ml of water was stirred and heated till all solid entered solution. Then there were added 20.43 g of tetramisole. The whole was stirred and heated to reflux and additionally stirred at reflux for 10 minutes. The mixture was further stirred for 4 hours while the temperature was allowed to reach room temperature. The precipitate was filtered off, washed with 100 ml of 2-propanone and 5 ml of water and dried under vacuo at 50° C., yielding 25.55 g of levamisole.L-N-[(4-methoxyphenyl)sulfonyl]glutamic acid (salt) (yield 98%) αD20 =-62.4° (c5. 1N HCl); mp. 127.3°-129° C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20.43 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a refluxing solution of 20.43 g of tetramisole (0.1 mol) in 190 ml of 2-propanone and 10 ml. of water was added 15.9 g of L-N-[(4-methoxyphenyl)sulfonyl]glutamic acid (0.05 mol). The mixture was refluxed for another 5 minutes and cooled to 15° C. After 12 hours the precipitate was filtered off, washed with 2-propanone and dried under vacuo at 70° C., yielding 23.88 g of levamisole.L-N-[(4-methoxyphenyl)sulfonyl]glutamic acid (salt) (yield=91.6%) αD20 =-63.5° (c5, 1N HCl); mp. 127.6°-129.3° C.
Quantity
20.43 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
L-N-[(4-methoxyphenyl)sulfonyl]glutamic acid
Quantity
15.9 g
Type
reactant
Reaction Step Two
Quantity
190 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetramisole
Reactant of Route 2
Tetramisole
Reactant of Route 3
Tetramisole
Reactant of Route 4
Tetramisole
Reactant of Route 5
Tetramisole
Reactant of Route 6
Tetramisole

Citations

For This Compound
7,420
Citations
H van Den Bossche, PAJ Janssen - Biochemical Pharmacology, 1969 - Elsevier
… The effect of tetramisole was studied on succinate … Although tetramisole inhibited NADH 2 oxidation in … Similarly, although tetramisole inhibited succinate oxidation in coenzymefree …
Number of citations: 59 www.sciencedirect.com
Q Liu, J Sun, Y Dong, P Li, J Wang… - Pharmacology …, 2022 - Wiley Online Library
… In the present study, we took a drug repurposing strategy and found that tetramisole (Tet) … The (−) isomer (levamisole) accounts for most of the biological activity of tetramisole. The whole…
Number of citations: 1 bpspubs.onlinelibrary.wiley.com
H Van den Bossche - Comparative biochemistry of parasites, 1972 - books.google.com
… In 1967 and 1969, we forwarded the hypothesis that the anthelmintic effectof tetramisole … tetramisole was added to the incubation mixture. 63.4% inhibition was obtained at a tetramisole …
Number of citations: 16 books.google.com
E Székely, B Simándi, K László, E Fogassy… - Tetrahedron …, 2002 - Elsevier
The enantiomers of tetramisole were produced by partial diastereomeric salt formation with O,O′-dibenzoyl-(2R,3R)-tartaric acid monohydrate and subsequent supercritical fluid …
Number of citations: 21 www.sciencedirect.com
FK Mohammad, GAM Faris, MSH Rhayma, K Ahmed - Neurotoxicology, 2006 - Elsevier
… tetramisole were examined in male albino mice. The 24-h median lethal doses of tetramisole … Subcutaneous injection of tetramisole at 0.5 and 1mg/kg did not significantly affect general …
Number of citations: 13 www.sciencedirect.com
S Keszei, B Simándi, E Székely, E Fogassy… - Tetrahedron …, 1999 - Elsevier
… ′-dibenzoyltartaric acid, and the racemic base (tetramisole). A new method is also described for … The method is applied to an enantiomeric mixture of tetramisole with hydrochloric acid. …
Number of citations: 41 www.sciencedirect.com
JS Wagh, AA Mokashi, A Datta - Journal of Chromatography A, 1993 - Elsevier
The synthesis of the monochloro precursor C 6 H 2 CH 2 (OH)CH 2 NHCH 2 CH 2 Cl is the crucial step in the synthesis of the important anthelmintic drug tetramisole. HPLC methods …
Number of citations: 5 www.sciencedirect.com
HF Pabst, J Crawford - Clinical & Experimental Immunology, 1975 - search.ebscohost.com
The anthelminthic drug 1.-Tetramisole enhanced in vitro lymphocyte transformation of normal young adults in the presence of PPD, Candida or measles antigen. This enhancement …
Number of citations: 0 search.ebscohost.com
P Eyre - Journal of Pharmacy and Pharmacology, 1970 - academic.oup.com
… Methyridine, tetramisole and pyrantel affect several cholinergic mechanisms. In the rabbit… tetramisole cause hypotension which is partially antagonized by atropine. In the cat, tetramisole …
Number of citations: 64 academic.oup.com
F Spreafico, A Vecchi, A Mantovani, A Poggi… - European Journal of …, 1975 - Elsevier
The immunostimulatory activity of tetramisole and its levo isomer levamisole, has been investigated in tumorous and non-tumorous experimental animals. These compounds were …
Number of citations: 79 www.sciencedirect.com

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